Methyl 2-iodo-6-methylbenzoate
Overview
Description
“Methyl 2-iodo-6-methylbenzoate” is a chemical compound with the molecular formula C9H9IO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Methyl 2-iodo-6-methylbenzoate” involves several steps. One method involves the conversion of an amino acid to an iodo acid by treatment with hydrochloric acid, sodium nitrite, and potassium iodide . The iodo acid is then treated with oxalyl chloride to produce the iodo acid chloride, which is converted to the corresponding methyl ester upon reaction with methanol .Molecular Structure Analysis
The molecular structure of “Methyl 2-iodo-6-methylbenzoate” consists of nine carbon atoms, nine hydrogen atoms, one iodine atom, and two oxygen atoms . The molecular weight of the compound is 276.07 .Physical And Chemical Properties Analysis
“Methyl 2-iodo-6-methylbenzoate” is a substance that should be stored in a well-ventilated place and kept in a tightly closed container . It’s important to avoid dust formation and breathing in mist, gas, or vapors .Scientific Research Applications
Synthesis of Complex Organic Compounds
Methyl 2-iodo-6-methylbenzoate is involved in the synthesis of complex organic compounds. It has been used in the synthesis of aromatic constituents of calichemicin antibiotics, like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, which are significant due to their role in the development of antibiotics (Laak & Scharf, 1989).
Radiochemical Studies
This compound has also been utilized in radiochemical studies. Specifically, analogs of the aromatic constituent of calichemicins were labeled with radioactive iodine (131I) for biodistribution studies in mice. This kind of research is crucial in understanding how these compounds distribute in biological systems and their potential applications in medical imaging or as radiopharmaceuticals (Patel et al., 1991).
Organic Synthesis Methodologies
In the realm of organic synthesis, it's been used in innovative methodologies. For instance, in the synthesis of (+/-)-vibralactone, a compound with potential medicinal applications, methyl 2-iodo-6-methylbenzoate played a role in the reductive alkylation and subsequent reaction steps, demonstrating its utility in complex organic synthesis processes (Zhou & Snider, 2008).
Chemical Analysis and Modeling
Furthermore, this compound is significant in chemical analysis and modeling. For example, in the study of methyl 4-hydroxybenzoate (methyl paraben), a compound used in cosmetics, personal care products, and as a food preservative, its structure and interactions were analyzed using various methods, including Hirshfeld surface analysis and computational calculations. This kind of research helps in understanding the properties and applications of related chemical compounds (Sharfalddin et al., 2020).
Safety And Hazards
“Methyl 2-iodo-6-methylbenzoate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to wear protective gloves, clothing, and eye/face protection when handling this substance . If the substance gets on the skin or in the eyes, it’s important to wash with plenty of water . If inhaled, the person should be moved to fresh air and kept comfortable for breathing .
properties
IUPAC Name |
methyl 2-iodo-6-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKBSGNTMQAIHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635345 | |
Record name | Methyl 2-iodo-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-iodo-6-methylbenzoate | |
CAS RN |
103440-55-7 | |
Record name | Methyl 2-iodo-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-iodo-6-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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